molecular formula C14H22N2O B5560001 5',7'-Dimethylspiro(cyclopentane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one CAS No. 108790-79-0

5',7'-Dimethylspiro(cyclopentane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one

Cat. No.: B5560001
CAS No.: 108790-79-0
M. Wt: 234.34 g/mol
InChI Key: CBCOTPRGYVAPSP-UHFFFAOYSA-N
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Description

5’,7’-Dimethylspiro(cyclopentane-1,2’-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6’-one: is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a cyclopentane ring and a tricyclic diazatricyclodecane system. The presence of methyl groups at the 5’ and 7’ positions adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’,7’-Dimethylspiro(cyclopentane-1,2’-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6’-one typically involves multi-step organic reactions. The starting materials often include cyclopentanone and various amines. The key steps in the synthesis may involve:

    Cyclization Reactions: Formation of the spiro linkage through cyclization reactions.

    Methylation: Introduction of methyl groups at specific positions using methylating agents.

    Oxidation/Reduction: Adjusting the oxidation state of intermediates to achieve the desired functional groups.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 5’,7’-Dimethylspiro(cyclopentane-1,2’-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6’-one exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of its targets. This modulation can lead to changes in biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

    Spirocyclic Compounds: Other spirocyclic compounds with different ring systems.

    Diazatricyclodecanes: Compounds with similar diazatricyclodecane structures but different substituents.

Uniqueness: The uniqueness of 5’,7’-Dimethylspiro(cyclopentane-1,2’-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6’-one lies in its specific combination of spirocyclic and diazatricyclodecane structures, along with the presence of methyl groups at the 5’ and 7’ positions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5,7-dimethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,1'-cyclopentane]-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-12-7-15-9-13(2,11(12)17)10-16(8-12)14(15)5-3-4-6-14/h3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCOTPRGYVAPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C34CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148741
Record name Spiro(cyclopentane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108790-79-0
Record name Spiro(cyclopentane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108790790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro(cyclopentane-1,2'-(1,3)diazatricyclo(3.3.1.1(sup 3,7))decan)-6'-one, 5',7'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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